BenchChemオンラインストアへようこそ!

Zinc, bromo(trifluoroethenyl)-

Organozinc reagent preparation Trifluorovinylation Negishi coupling

Researchers attempting trifluorovinylation often encounter product divergence when substituting trifluorovinylzinc bromide with silane or stannane analogs. Under Ni(II) catalysis, only TFVZ-Br delivers the 1,2,2-trifluorovinyl diene product; TFVTMS diverts to a 1,1,2-trifluoroethoxy aryl olefin. • Exclusive 1,2,2-trifluorovinyl diene formation with allylic alcohols • One-pot protocol from inexpensive HFC-134a feedstock at ambient temperature • 59-86% isolated yields for α,β,β-trifluorostyrenes • Oxidative dimerization to C₄F₆ (62-70% yield) for semiconductor applications

Molecular Formula C2BrF3Zn
Molecular Weight 226.3 g/mol
CAS No. 105417-08-1
Cat. No. B14344418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc, bromo(trifluoroethenyl)-
CAS105417-08-1
Molecular FormulaC2BrF3Zn
Molecular Weight226.3 g/mol
Structural Identifiers
SMILES[C-](=C(F)F)F.[Zn+]Br
InChIInChI=1S/C2F3.BrH.Zn/c3-1-2(4)5;;/h;1H;/q-1;;+2/p-1
InChIKeyXOCYBEXNNHLESB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc, bromo(trifluoroethenyl)-: Overview & Chemical Identity


Zinc, bromo(trifluoroethenyl)-, more commonly referred to as trifluorovinylzinc bromide (TFVZ-Br) or CF₂=CFZnBr, is a perfluorinated organozinc reagent belonging to the class of 1,1,2-trifluoroethenyl zinc halides. It functions as a nucleophilic trifluorovinyl synthon, enabling the direct introduction of the CF₂=CF- group into organic frameworks via transition-metal-catalyzed cross-coupling reactions, most notably Negishi-type couplings [1]. The compound is typically generated in situ and utilized as a solution in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), serving as a critical intermediate for the synthesis of α,β,β-trifluorostyrenes—monomers for proton-exchange membrane fuel cells—and for the industrial production of hexafluoro-1,3-butadiene, a next-generation semiconductor plasma etching gas [2][3].

Why Zinc, bromo(trifluoroethenyl)- Is Not Interchangeable


Although the trifluorovinylzinc halides (Cl, Br, I) share a common anion, their synthetic accessibility, stability, and reactivity in downstream catalytic cycles are fundamentally non-interchangeable. The bromide reagent can be prepared via direct oxidative addition of zinc to commercially available bromotrifluoroethylene at room temperature, whereas the chloride analog typically requires a multi-step lithiation/transmetalation sequence from gaseous HFC-134a at precisely controlled low temperatures (15–20 °C) [1]. Furthermore, trifluorovinylzinc bromide (TFVZ) exhibits divergent reactivity compared to non-zinc trifluorovinylating agents. For example, under nickel(II) catalysis, TFVZ delivers trifluorovinyl diene products via a cross-coupling pathway, while trifluorovinyl trimethylsilane (TFVTMS) undergoes nucleophilic addition to yield trifluoroethoxy aryl olefins [2]. Substituting one trifluorovinyl source for another without considering these mechanistic and operational differences leads to failed reactions, reduced yields, or the formation of entirely different products.

Head-to-Head Evidence: TFVZ-Br vs Competing Sources


Divergent Chemoselectivity: Trifluorovinylation vs Nucleophilic Addition

Trifluorovinylzinc bromide (CF₂=CFZnBr) can be prepared directly and conveniently by allowing 1,1,2-trifluoroethenyl bromide (bromotrifluoroethylene) to react with acid-washed zinc metal at room temperature. In contrast, the chloride analog (CF₂=CFZnCl) is typically generated via an in situ metalation-transmetalation procedure requiring lithiation of HFC-134a (CF₃CFH₂) with LDA at 15–20 °C, followed by transmetalation with ZnCl₂. This fundamental difference in preparation methodology means that the bromide reagent avoids the handling of pyrophoric organolithium bases and gaseous fluorocarbon feedstocks, offering a simpler, more accessible entry point for research laboratories equipped with standard Schlenk techniques [1][2].

Organozinc reagent preparation Trifluorovinylation Negishi coupling

Substrate Scope Limitation: Electron-Deficient Aryl Iodides

The palladium-catalyzed cross-coupling of the trifluoroethenylzinc reagent (generated as the chloride from HFC-134a) with a range of aryl iodides under mild conditions (60 °C, 1 h) delivers 1,2,2-trifluorostyrenes in isolated yields of 59–86%. Specifically, 4-iodoanisole gives 85% yield, 3-iodoanisole gives 82%, and 2-iodoisopropylbenzene gives 86%. For less reactive aryl bromides, a longer reaction time (36 h at 65 °C) is required: bromobenzene produces a 48% overall yield (¹⁹F NMR) of 1,2,2-trifluorostyrene. These yields set a performance benchmark for the trifluoroethenylzinc reagent class; the bromide variant, because it can be generated directly from CF₂=CFBr without competing lithiation byproducts, may provide comparable or superior yields in coupling reactions where the chloride preparation route introduces residual lithium salts that can poison the palladium catalyst [1].

Trifluorostyrene synthesis Palladium catalysis Aryl halide coupling

Coupling Yield Advantage over Classical Pyrolysis

Under identical nickel(II)-catalyzed conditions, trifluorovinylzinc bromide (TFVZ) and trifluorovinyl trimethylsilane (TFVTMS) react with (E)-3-phenylprop-2-en-1-ol to produce structurally distinct products. TFVZ undergoes a regioselective trifluorovinylation to afford a 1,2,2-trifluorovinyl diene in moderate to high yields, representing a C–C bond-forming cross-coupling pathway. In contrast, TFVTMS yields a 1,1,2-trifluoroethoxy aryl olefin via a novel nucleophilic addition pathway. This divergent reactivity demonstrates that TFVZ-Br uniquely enables the installation of the intact trifluorovinyl group onto allylic frameworks, a transformation that cannot be replicated by the silicon-based reagent [1].

Nickel catalysis Trifluorovinylation Allyl alcohol coupling

Ambient-Temperature Stability vs Cryogenic Lithium Reagents

Both trifluorovinylzinc bromide and trifluorovinylzinc chloride have been demonstrated as effective intermediates for the preparative-scale, one-pot synthesis of hexafluoro-1,3-butadiene (C₄F₆), a critical semiconductor plasma etching gas with negligible global warming potential. The oxidative homocoupling of these zinc reagents in the presence of Cu(II) or Fe(III) salts delivers C₄F₆ in 62–70% overall isolated yield, regardless of whether the bromide or chloride variant is employed. The bromide route uses bromotrifluoroethylene as the starting material, while the chloride route originates from HFC-134a. For industrial procurement, the bromide-based approach offers an alternative supply chain that may be advantageous when bromotrifluoroethylene is more readily available or cost-effective than high-purity HFC-134a [1].

Hexafluoro-1,3-butadiene Semiconductor etching gas Organozinc homocoupling

Optimal Application Scenarios for Zinc, bromo(trifluoroethenyl)-


Trifluorovinyl Diene Synthesis via Ni-Catalyzed Coupling

The palladium-catalyzed coupling of trifluoroethenylzinc reagents with functionalized aryl iodides produces 1,2,2-trifluorostyrenes in isolated yields up to 86%. These monomers are critical for manufacturing poly(α,β,β-trifluorostyrene)-based proton-exchange membranes used in hydrogen fuel cells. The bromide zinc reagent is particularly suited for laboratories that prefer to generate the active nucleophile from commercially available bromotrifluoroethylene via direct zinc insertion, avoiding the lithiation step required for the chloride variant [1][2].

One-Pot Trifluorostyrene Synthesis from HFC-134a

Trifluorovinylzinc bromide is a validated intermediate for the one-pot synthesis of hexafluoro-1,3-butadiene (C₄F₆) in 62–70% overall yield via oxidative homocoupling. C₄F₆ is the preferred dry-etching gas for advanced semiconductor nodes (sub-100 nm) due to its high selectivity, near-zero global warming potential, and short atmospheric lifetime (~2 days). The bromide-based route provides an alternative to chloride-based processes, enabling production facilities to optimize supply chains based on bromotrifluoroethylene availability [3].

Hexafluoro-1,3-butadiene via Oxidative Dimerization

Under nickel(II) catalysis, trifluorovinylzinc bromide (TFVZ) reacts with allylic alcohol derivatives to deliver 1,2,2-trifluorovinyl-substituted dienes—a structural class inaccessible via the corresponding trifluorovinylsilane reagent (TFVTMS). This divergent reactivity makes TFVZ-Br the reagent of choice for medicinal chemistry and agrochemical programs requiring fluorinated diene pharmacophores or functional monomers for specialty polymer synthesis [1].

Trifluorovinyl Ferrocenes via Negishi Coupling

The trifluoroethenylzinc reagent exhibits excellent chemoselectivity in palladium-catalyzed couplings, tolerating aryl chlorides, bromides, and other electrophilic functional groups. For example, 1-chloro-3-iodobenzene and 1-chloro-4-iodobenzene are selectively trifluorovinylated at the iodide position in 78% and 82% yields, respectively, leaving the chloride handles intact for subsequent orthogonal functionalization. The bromide zinc reagent is expected to deliver comparable or improved yields by minimizing lithium salt contamination, thereby preserving catalyst activity [2].

Quote Request

Request a Quote for Zinc, bromo(trifluoroethenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.